molecular formula C21H25N7O5 B12364251 Prexasertib lactate

Prexasertib lactate

Cat. No.: B12364251
M. Wt: 455.5 g/mol
InChI Key: BQURYWIMQXBZFL-WNQIDUERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prexasertib lactate, also known as LY2606368, is a small molecule inhibitor of checkpoint kinases 1 and 2 (CHK1 and CHK2). These kinases play a crucial role in the DNA damage response, regulating DNA replication and repair. By inhibiting these kinases, this compound induces DNA damage and apoptosis in tumor cells, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prexasertib lactate involves multiple steps, including the formation of key intermediates and their subsequent reactions. One reported method involves a six-step synthesis with a 65% isolated yield after 32 hours of continuous execution . The process includes the use of small continuous reactors, extractors, evaporators, crystallizers, and filters .

Industrial Production Methods

Industrial production of this compound has been achieved under continuous-flow current good manufacturing practices (CGMP) conditions. This method produced 24 kilograms of prexasertib monolactate monohydrate suitable for human clinical trials. The continuous process afforded improved performance and safety relative to batch processes .

Chemical Reactions Analysis

Types of Reactions

Prexasertib lactate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include solvents, catalysts, and protective groups. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal yields and purity .

Major Products Formed

The major product formed from these reactions is this compound itself, along with its derivatives. These derivatives are used to explore the diverse chemical space and optimize the compound’s properties for clinical applications .

Scientific Research Applications

Prexasertib lactate has shown significant potential in various scientific research applications:

Mechanism of Action

Prexasertib lactate exerts its effects by inhibiting checkpoint kinases 1 and 2 (CHK1 and CHK2). These kinases are activated in response to DNA replication stress or damage. By inhibiting CHK1 and CHK2, this compound disrupts the DNA damage response, leading to the accumulation of DNA double-strand breaks and subsequent apoptosis of tumor cells .

Properties

Molecular Formula

C21H25N7O5

Molecular Weight

455.5 g/mol

IUPAC Name

5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;(2S)-2-hydroxypropanoic acid

InChI

InChI=1S/C18H19N7O2.C3H6O3/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;1-2(4)3(5)6/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2,4H,1H3,(H,5,6)/t;2-/m.0/s1

InChI Key

BQURYWIMQXBZFL-WNQIDUERSA-N

Isomeric SMILES

C[C@@H](C(=O)O)O.COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N

Canonical SMILES

CC(C(=O)O)O.COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N

Origin of Product

United States

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